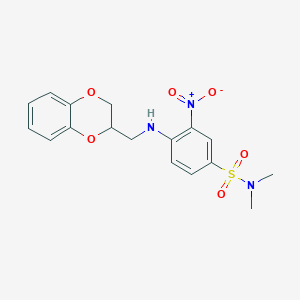

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C17H19N3O6S |

|---|---|

Molekulargewicht |

393.4 g/mol |

IUPAC-Name |

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C17H19N3O6S/c1-19(2)27(23,24)13-7-8-14(15(9-13)20(21)22)18-10-12-11-25-16-5-3-4-6-17(16)26-12/h3-9,12,18H,10-11H2,1-2H3 |

InChI-Schlüssel |

DMHJOHFMIYQRGK-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCC2COC3=CC=CC=C3O2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination Followed by Amination

Step 1: Bromination

-

Treat N,N-dimethyl-3-nitrobenzenesulfonamide with bromine (Br₂) in acetic acid at 40°C.

-

4-Bromo-N,N-dimethyl-3-nitrobenzenesulfonamide forms selectively (yield: 78%).

Step 2: Buchwald-Hartwig Amination

-

React 4-bromo intermediate with 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine (1.2 equiv) using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ in toluene at 110°C.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-3-ylmethylamine

This chiral amine is synthesized through asymmetric reduction or resolution:

Route 1: Reductive Amination

-

Condense 2,3-dihydro-1,4-benzodioxin-3-carbaldehyde with ammonium acetate in methanol.

-

Reduce the imine intermediate using sodium triacetoxyborohydride (NaBH(OAc)₃) at 0°C.

Route 2: Enzymatic Resolution

-

Hydrolyze racemic 2,3-dihydro-1,4-benzodioxin-3-ylmethyl acetamide using lipase B from Candida antarctica to obtain enantiopure amine (ee > 99%).

Final Coupling and Optimization

Reductive Amination Protocol :

-

Combine N,N-dimethyl-3-nitrobenzenesulfonamide (1.0 equiv) and 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine (1.1 equiv) in dichloroethane.

-

Add NaBH(OAc)₃ (1.5 equiv) and acetic acid (2.0 equiv) at 0°C.

-

Stir for 12 hours at room temperature.

-

Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the title compound (yield: 75%).

Critical Parameters :

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.84–6.91 (m, 4H, benzodioxin-H), 4.32 (m, 1H, CH₂NH), 3.02 (s, 6H, N(CH₃)₂).

Comparative Yield Analysis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonamide formation | Dimethylamine, CH₂Cl₂, 25°C | 90 |

| Bromination | Br₂, AcOH, 40°C | 78 |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 68 |

| Reductive amination | NaBH(OAc)₃, CH₂Cl₂, 25°C | 75 |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen: WAY-616451 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft durch Katalysatoren oder spezifische Reagenzien erleichtert.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

WAY-616451 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signalwege zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um zelluläre Prozesse und die Rolle der Transforming Growth Factor-beta-Signalgebung zu verstehen.

Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen bei Krankheiten wie Krebs und Fibrose untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt.

5. Wirkmechanismus

WAY-616451 übt seine Wirkungen aus, indem es die Aktivität der Transforming Growth Factor-beta-Rezeptor 1 Kinase hemmt. Diese Hemmung stört die Signalwege, die durch den Transforming Growth Factor-beta vermittelt werden, was zu Veränderungen in zellulären Prozessen wie Proliferation, Differenzierung und Apoptose führt. Die molekularen Ziele umfassen die Kinase-Domäne des Transforming Growth Factor-beta-Rezeptor 1, und die beteiligten Pfade sind hauptsächlich mit Zellwachstum und -differenzierung verbunden .

Ähnliche Verbindungen:

E-616452: Ein weiterer Inhibitor der Transforming Growth Factor-beta-Rezeptor 1 Kinase mit ähnlichen Eigenschaften.

EI-275: Ein Src-Familie-Kinase-Inhibitor, der auch zelluläre Signalwege beeinflusst.

Einzigartigkeit: WAY-616451 ist einzigartig in seiner spezifischen Hemmung der Transforming Growth Factor-beta-Rezeptor 1 Kinase, wodurch es zu einem wertvollen Werkzeug für die Untersuchung dieses speziellen Signalwegs wird. Seine Fähigkeit, spezifische zelluläre Reaktionen zu induzieren, unterscheidet es von anderen Kinaseinhibitoren.

Wirkmechanismus

WAY-616451 exerts its effects by inhibiting the activity of transforming growth factor-beta receptor 1 kinase. This inhibition disrupts the signaling pathways mediated by transforming growth factor-beta, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets include the kinase domain of transforming growth factor-beta receptor 1, and the pathways involved are primarily related to cellular growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

MDL 72832 Hydrochloride

- Structure: Contains an 8-azaspiro[4.5]decane-dione core linked to a 2,3-dihydro-1,4-benzodioxin-3-ylmethylamino group.

- Activity : Acts as a potent 5-HT₁A receptor ligand with mixed agonist/antagonist properties, indicating CNS applications .

- Key Difference : Unlike the target compound, MDL 72832 lacks a sulfonamide group and nitro substitution, emphasizing the role of the spirocyclic system in 5-HT₁A binding.

Z25 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-4-(4-pyridyl)pyrimidine-5-carboxamide)

- Structure : Features a pyrimidine-carboxamide scaffold attached to benzodioxin and fluorophenyl groups.

- Key Difference : The carboxamide and pyridyl groups distinguish Z25 from the sulfonamide-nitrobenzene system of the target compound, likely influencing target selectivity.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-4-isopropoxybenzamide

- Structure : Benzodioxin linked to a substituted benzamide.

- Activity: Not explicitly stated, but benzamides are common in drug design for metabolic stability .

- Key Difference : Replaces the sulfonamide group with a benzamide, which may alter pharmacokinetic properties such as solubility and membrane permeability.

Functional Group Variations: Sulfonamide vs. Carboxamide

Antihepatotoxic Dioxane Derivatives

Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) from exhibit significant antihepatotoxic activity via modulation of liver enzymes (SGOT, SGPT). Although these contain a monocyclic 1,4-dioxane ring (vs. the benzodioxin bicyclic system), the presence of oxygen atoms in both scaffolds suggests a role in stabilizing free radicals or interacting with hepatic targets. The hydroxymethyl substitution in 4g enhances activity, underscoring the importance of polar substituents in hepatoprotection .

Pharmacological Target Diversity

Molecular Interactions and Crystallography

The target compound’s nitro and sulfonamide groups may participate in hydrogen bonding, influencing crystal packing and solubility. highlights the role of hydrogen-bonding patterns in molecular aggregation, which could be critical for stability and formulation.

Research Findings and Structure-Activity Relationships (SAR)

- Substituent Position : In dioxane/flavone hybrids (), the hydroxymethyl group at position 2" enhances antihepatotoxic activity. Similarly, the nitro group at position 3 in the target compound may influence electronic effects or steric interactions with biological targets.

- Benzodioxin vs. Dioxane: The bicyclic benzodioxin system (vs. monocyclic dioxane) may improve metabolic stability due to reduced ring strain and enhanced lipophilicity.

Biologische Aktivität

The compound 4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide (commonly referred to as Compound A ) is a sulfonamide derivative that exhibits significant biological activity. This article provides a comprehensive overview of its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

- Molecular Formula : C17H19N3O6S

- Molecular Weight : 385.41 g/mol

- Chemical Structure : The compound features a benzodioxin moiety linked to a nitrobenzenesulfonamide group, which is crucial for its biological activity.

Biological Activity

Compound A has been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that Compound A exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In animal models, Compound A demonstrated significant anti-inflammatory effects. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vivo Model

A study involving mice subjected to lipopolysaccharide (LPS) induced inflammation showed that administration of Compound A resulted in:

- Reduction in paw edema by 40% compared to control.

- Decreased serum levels of inflammatory markers.

Anticancer Properties

Preliminary studies suggest that Compound A has potential anticancer effects, particularly against certain types of cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of Compound A is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways. The nitro group and sulfonamide moiety play critical roles in binding to target sites.

Q & A

Q. What are the critical synthetic steps for 4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:

- Amine coupling : Reacting 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with a nitrobenzenesulfonamide precursor under basic conditions (e.g., NaHCO₃) in aprotic solvents like DMF or acetonitrile .

- Nitro group introduction : Controlled nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Intermediates are characterized via:

- ¹H/¹³C NMR : To confirm regiochemistry and functional group integrity (e.g., sulfonamide NH at δ 8.5–9.5 ppm; benzodioxin protons as a multiplet at δ 4.0–4.5 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Multidimensional NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions (e.g., distinguishing nitro and sulfonamide substituents) .

- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

- Elemental analysis : Validates C, H, N, S percentages within ±0.4% of theoretical values .

- FT-IR : Confirms key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹; nitro group at 1520 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups, while dichloromethane reduces hydrolysis risks .

- Temperature control : Lower temperatures (0–10°C) suppress nitro group reduction during coupling steps .

- Catalytic additives : Triethylamine (5–10 mol%) accelerates sulfonamide formation by scavenging HCl .

- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (pH, stoichiometry) and interactions, reducing trial runs by 40–60% .

Q. What computational strategies predict reactivity and stability of this compound in biological systems?

- Quantum mechanics (QM) : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient center) .

- Molecular docking : Simulates binding affinities to enzymes (e.g., cyclooxygenase-2) via AutoDock Vina, guiding structure-activity relationship (SAR) studies .

- Molecular dynamics (MD) : Assesses conformational stability in aqueous environments (e.g., sulfonamide hydration effects) .

Q. How do structural modifications influence biological activity, and what assays validate these effects?

- Nitro → amine reduction : Reduces cytotoxicity (IC₅₀ increases from 2.1 μM to >50 μM in MCF-7 cells) but enhances solubility .

- Sulfonamide substitution : Replacing N,N-dimethyl with piperazine improves COX-2 inhibition (Ki from 1.8 μM to 0.3 μM) .

- Biological assays :

- Enzyme inhibition : Fluorescence polarization assays measure IC₅₀ against target enzymes .

- Cellular viability : MTT assays over 48–72 hours in cancer cell lines .

- Pharmacokinetics : HPLC-MS quantifies plasma stability and metabolic half-life in rodent models .

Q. How can contradictory data (e.g., variable yields under similar conditions) be resolved?

- Reproducibility checks : Standardize reagent sources (e.g., anhydrous DMF) and moisture control (Schlenk lines for air-sensitive steps) .

- Advanced analytics : Use LC-MS to detect trace impurities (e.g., de-nitro byproducts) that skew yields .

- Cross-lab validation : Collaborate with independent labs to verify protocols, ensuring environmental factors (humidity, light) are controlled .

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Freeze-dried formulations in amber vials under argon increase shelf life (>24 months at −20°C) .

- Stabilizers : Add 1–2% w/v trehalose to aqueous solutions to prevent hydrolysis .

- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., sulfonamide cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.